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molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3

5-Hydroxynicotinic acid

Cat. No. B121310
M. Wt: 139.11 g/mol
InChI Key: ATTDCVLRGFEHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05215738

Procedure details

A mixture of 4.00 g (29.0 mmol) of 5-aminonicotinic acid in 400 ml of 0.1N H2SO4 at room temperature was diazotized with 2.2 g (31.8 mmol) of NaNO2 by the method of R. Graf (supra) to afford 5-hydroxynicotinic acid. The intermediate free acid was esterified in anhydrous methanolic HCl by the method of Urban (supra) to afford 2.34 g (53% overall yield) of 5-hydroxy nicotinic acid, methyl ester, mp 186°-187° C. (lit 182°-193° C.; Urban, supra). The IR data gave the characteristic 5-hydroxy band at 2550.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].N([O-])=[O:12].[Na+]>OS(O)(=O)=O>[OH:12][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=NC=C(C(=O)O)C1
Name
Quantity
400 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=NC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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